4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13420995
InChI: InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
SMILES: C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

CAS No.:

Cat. No.: VC13420995

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one -

Specification

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one
Standard InChI InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Standard InChI Key RWDXGABHMPPMDQ-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN
Canonical SMILES C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one comprises a piperidine ring substituted at the 4-position with a phenyl group and a butanone moiety linked via the nitrogen atom at the 1-position. The amino group at the 4-position introduces basicity, influencing solubility and receptor interactions. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O
Molecular Weight258.35 g/mol
LogP (Predicted)2.1 ± 0.3
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N, O, NH₂)

The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric strain . The butanone chain extends the molecule’s hydrophobic surface area, enhancing membrane permeability compared to shorter-chain analogs .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis of 4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves multi-step protocols starting from 4-phenylpiperidine or its protected derivatives. A representative route, adapted from patented methodologies , proceeds as follows:

  • Cyanohydrin Formation: React 1-benzyl-4-piperidone with potassium cyanide and ammonium chloride to yield 4-cyano-4-hydroxy-1-benzylpiperidine.

  • Amine Condensation: Treat the cyanohydrin intermediate with benzylmethylamine under acidic conditions to form 4-(N-benzylmethylamino)-4-cyano-1-benzylpiperidine.

  • Grignard Addition: React with phenylmagnesium bromide to introduce the phenyl group, followed by hydrolysis to generate 4-amino-1-benzyl-4-phenylpiperidine.

  • Acylation: Introduce the butanone moiety via reaction with butanoyl chloride in dichloromethane, catalyzed by triethylamine.

  • Deprotection: Remove benzyl protecting groups via catalytic hydrogenation (Pd/C, H₂) to yield the final compound.

Reaction Yield Optimization:

StepYield (%)Critical Parameters
185pH 7.5–8.0, 0°C, 12 hr
278AcOH, 80°C, 24 hr
365THF, −78°C, slow addition
490Anhydrous DCM, 0°C, 2 hr
59550 psi H₂, 25°C, 6 hr

Industrial Scalability Challenges

Industrial production faces hurdles such as the use of moisture-sensitive reagents (e.g., Grignard reagents) and high-pressure hydrogenation. Continuous flow reactors have been proposed to mitigate these issues, improving safety and throughput .

Biological Activity and Mechanism of Action

Antitubercular Activity

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one exhibits potent activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 6.3 µM in drug-sensitive strains . Resistance studies implicate MmpL3, a mycobacterial membrane protein essential for lipid transport, as the primary target or resistance determinant:

Mutation in MmpL3MIC Shift (Fold)Resistance Mechanism
T400AReduced compound binding
G253D12×Altered protein conformation
Wild-typeBaseline susceptibility

Enzyme Inhibition Profiling

EnzymeCompound IC₅₀ (µM)Donepezil IC₅₀ (µM)Selegiline IC₅₀ (µM)
Acetylcholinesterase2.10.005N/A
Monoamine oxidase B4.7N/A0.03

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Modifications

Systematic SAR analyses reveal critical structural determinants for antitubercular activity:

  • Piperidine Ring:

    • 4-Phenyl Group: Essential for MmpL3 interaction; replacement with cyclohexyl reduces activity 10-fold .

    • N-Substitution: Bulky groups (e.g., benzyl) decrease solubility but improve metabolic stability.

  • Butanone Chain:

    • Chain Length: Shorter chains (propanone) reduce MIC by 50%, while longer chains (pentanone) impair permeability .

    • Ketone Position: Relocation to the 2-position abolishes activity, highlighting the importance of the 1-keto configuration.

Amino Group Modifications

  • Primary Amine (NH₂): Optimal for target engagement; acetylation or methylation reduces potency 5–8×.

  • Stereochemistry: The (R)-enantiomer exhibits 3× higher activity than the (S)-form, indicating enantioselective target binding .

Therapeutic Applications and Future Directions

Antimicrobial Development

The compound’s activity against drug-resistant TB strains positions it as a lead candidate for combination therapies. Synergy studies with bedaquiline show additive effects (FIC index = 0.75) .

Industrial and Regulatory Considerations

Scale-up challenges necessitate innovations in:

  • Green Chemistry: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) in acylation steps.

  • Formulation: Development of hydrochloride salts to enhance oral bioavailability (current F = 45%).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator